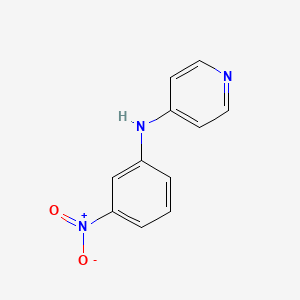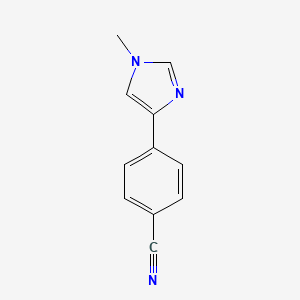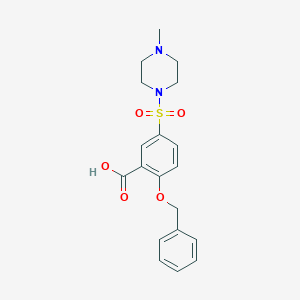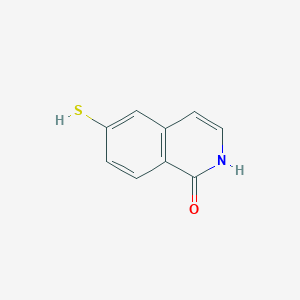
N-(3-nitrophenyl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)pyridin-4-amine: is an organic compound that features a nitro group attached to a phenyl ring and an amine group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of N-(3-nitrophenyl)pyridin-4-amine may involve large-scale nitration reactions followed by coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-nitrophenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted pyridinamine derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-nitrophenyl)pyridin-4-amine is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N-(3-nitrophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridinamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .
Comparaison Avec Des Composés Similaires
N-(4-Nitrophenyl)-4-pyridinamine: Similar structure but with the nitro group in the para position.
N-(3-Nitrophenyl)-2-pyridinamine: Similar structure but with the amine group in the 2-position of the pyridine ring.
N-(3-Nitrophenyl)-4-aminopyridine: Similar structure but with an additional amine group on the pyridine ring
Uniqueness: N-(3-nitrophenyl)pyridin-4-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the nitro and amine groups can significantly affect the compound’s electronic properties and its ability to interact with biological targets .
Propriétés
Formule moléculaire |
C11H9N3O2 |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
N-(3-nitrophenyl)pyridin-4-amine |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-3-1-2-10(8-11)13-9-4-6-12-7-5-9/h1-8H,(H,12,13) |
Clé InChI |
RIXIAEQTZNQBKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Imino(phenyl)methyl]-4-methylaniline](/img/structure/B8586035.png)








![2-[(4-tert-Butylphenyl)methyl]-4-chloro-6-methylphenol](/img/structure/B8586082.png)
![N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B8586093.png)
